

A Comparative Crystallographic Analysis of 1-Aminopiperidine Derivatives

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Compound of Interest

Compound Name: 1-Aminopiperidine

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For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the solid-state structures of **1-aminopiperidine** and its derivatives, featuring comparative crystallographic data and standardized experimental protocols.

This guide provides an objective comparison of the X-ray crystallographic data for **1-aminopiperidine** and two of its derivatives: N-[(Piperidin-1-yl)carbothioyl]benzamide and 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide. The piperidine scaffold is a crucial component in many pharmaceuticals, and understanding the three-dimensional structure of its derivatives is paramount for rational drug design and development. This document summarizes key crystallographic parameters in a clear, tabular format, offers a detailed, representative experimental protocol for single-crystal X-ray diffraction, and presents a visual workflow of the crystallographic process.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for **1-aminopiperidine** and two of its N-acylated derivatives. These derivatives showcase how substitution on the exocyclic nitrogen atom can influence the crystal packing and molecular conformation. All three compounds exhibit a classic chair conformation for the piperidine ring, a common feature for this saturated heterocycle.

Parameter	1-Aminopiperidine	N-[(Piperidin-1-yl)carbothioyl]benzamide[1]	4-methoxy-N-(piperidine-1-carbonothioyl)benzamide[2]
Chemical Formula	C ₅ H ₁₂ N ₂	C ₁₃ H ₁₆ N ₂ OS	C ₁₄ H ₁₈ N ₂ O ₂ S
Molecular Weight	100.16 g/mol	248.34 g/mol	278.36 g/mol
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c	P2 ₁ /c
a (Å)	10.913(3)	8.2228(9)	
b (Å)	14.297(4)	18.1289(19)	
c (Å)	8.323(2)	9.945(1)	
α (°)	90	90	90
β (°)	102.212(6)	106.612(3)	
γ (°)	90	90	
Volume (Å ³)	1269.2(6)	1420.6(3)	
Z	4	4	4
Piperidine Ring Conformation	Chair	Chair	Chair

Experimental Protocols: Single-Crystal X-ray Diffraction

The following protocol is a representative procedure for the determination of single-crystal X-ray structures of small organic molecules, synthesized from common practices reported in the literature.[2][3]

1. Crystal Growth and Mounting:

- Single crystals of the compound of interest are typically grown by slow evaporation of a suitable solvent (e.g., ethanol, methanol, acetone) at room temperature.
- A well-formed, single crystal of appropriate dimensions (e.g., 0.1-0.5 mm) is selected under a microscope.
- The selected crystal is mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil).

2. Data Collection:

- The mounted crystal is placed on a diffractometer (e.g., Bruker SMART APEXII CCD area-detector) equipped with a monochromatic X-ray source (typically Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$).[\[4\]](#)
- The crystal is cooled to a low temperature (e.g., 100 K or 298 K) using a stream of cold nitrogen gas to minimize thermal vibrations and potential crystal decay.
- A series of diffraction images are collected by rotating the crystal through a range of angles. Data collection strategies are optimized to ensure a complete and redundant dataset.

3. Data Processing:

- The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.
- An absorption correction (e.g., multi-scan) is applied to account for the absorption of X-rays by the crystal.[\[2\]](#)[\[3\]](#)

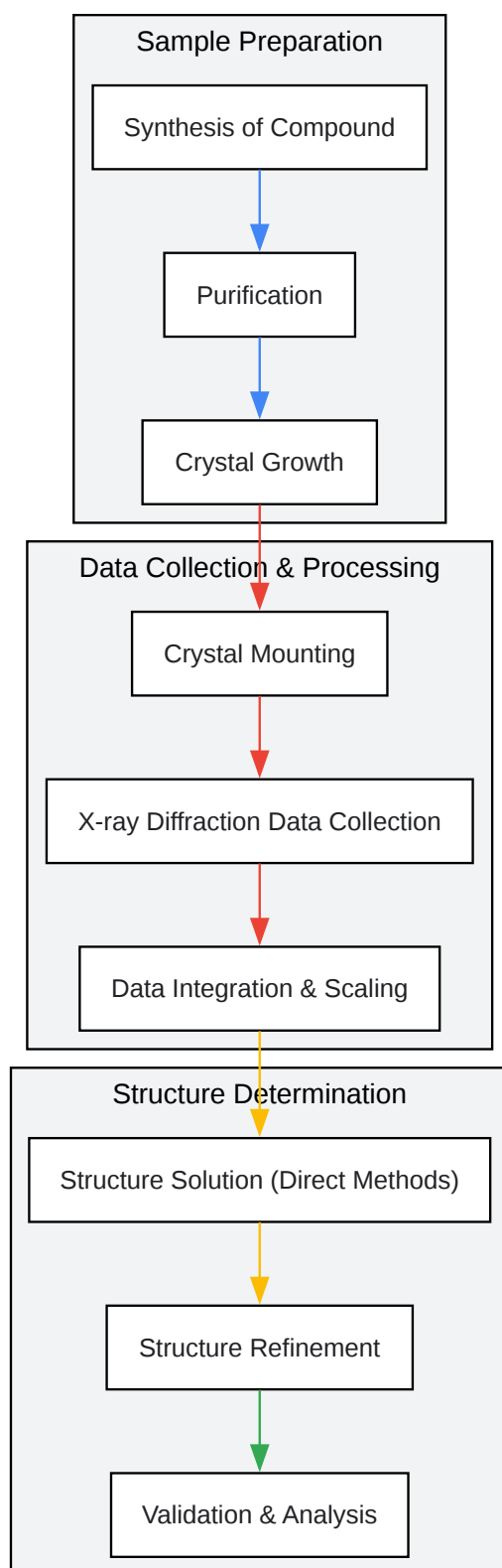
4. Structure Solution and Refinement:

- The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
- The structural model is then refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically.

- Hydrogen atoms are often placed in calculated positions and refined using a riding model, though in some cases they can be located from the difference Fourier map and refined freely.^[3]
- The final refinement statistics, including R-factors and goodness-of-fit, are used to assess the quality of the final crystal structure model.

Visualizing the Workflow

The process of determining a crystal structure via X-ray crystallography follows a logical progression from sample preparation to the final structural analysis.



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Caption: Workflow for single-crystal X-ray diffraction analysis.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com